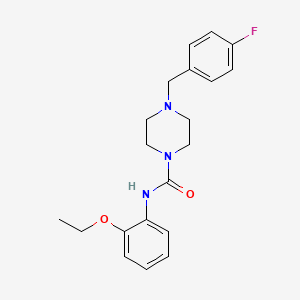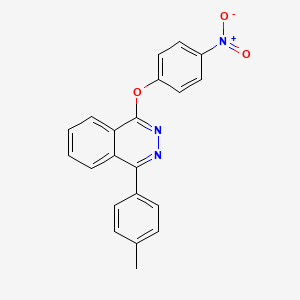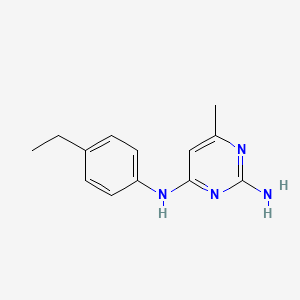![molecular formula C17H19Cl2NO B5326053 N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has shown promising results in various scientific studies. GABA aminotransferase is a key enzyme in the degradation of the inhibitory neurotransmitter GABA, and inhibition of this enzyme leads to an increase in GABA levels in the brain. This increase in GABA levels has been linked to various therapeutic effects, including anticonvulsant, anxiolytic, and analgesic effects.
Mecanismo De Acción
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride works by inhibiting GABA aminotransferase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. By increasing GABA levels, this compound has been shown to reduce neuronal excitability, which can lead to anticonvulsant, anxiolytic, and analgesic effects.
Biochemical and physiological effects:
This compound has been shown to increase GABA levels in the brain, which can lead to various biochemical and physiological effects. These effects include reduced neuronal excitability, increased inhibition of neurotransmitter release, and increased inhibition of neuronal firing. These effects have been linked to the anticonvulsant, anxiolytic, and analgesic effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is that it is a selective GABA aminotransferase inhibitor, which means that it specifically targets this enzyme without affecting other enzymes or neurotransmitters. This selectivity makes this compound a useful tool for studying the role of GABA in various physiological processes.
One limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in animal studies. However, various formulations of this compound have been developed to address this issue.
Direcciones Futuras
There are many potential future directions for research involving N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One area of interest is the potential use of this compound as a treatment for epilepsy. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and further research is needed to determine its potential as a clinical treatment.
Another area of interest is the potential use of this compound as a treatment for anxiety and depression. Studies have shown that this compound has anxiolytic effects in animal models of anxiety, and it has also been shown to increase GABA levels in the prefrontal cortex, which is involved in regulating mood.
Overall, this compound is a promising compound that has shown potential in various scientific studies. Further research is needed to fully understand its mechanisms of action and potential clinical applications.
Métodos De Síntesis
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can be synthesized using a multistep process involving the reaction of 4-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form 4-[(4-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with cyclopropanamine to form this compound.
Aplicaciones Científicas De Investigación
N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been extensively studied in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. Studies have shown that this compound has anticonvulsant effects in animal models of epilepsy, and it has also been shown to have anxiolytic and analgesic effects.
Propiedades
IUPAC Name |
N-[[4-[(4-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO.ClH/c18-15-5-1-14(2-6-15)12-20-17-9-3-13(4-10-17)11-19-16-7-8-16;/h1-6,9-10,16,19H,7-8,11-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAOIBORRBPIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2,3,4-trifluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5325975.png)
![N-(2-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5325979.png)

![N-(3-chloro-4-methylphenyl)-4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5325995.png)
![N-[4-(aminocarbonyl)phenyl]-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5325998.png)
![5-[1-(3,5-dimethoxybenzyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5326009.png)
![7-(4-chlorophenyl)-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5326017.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)

![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)

![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)